Temporin-GHd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C76H108N18O16 |

|---|---|

Molecular Weight |

1529.8 g/mol |

IUPAC Name |

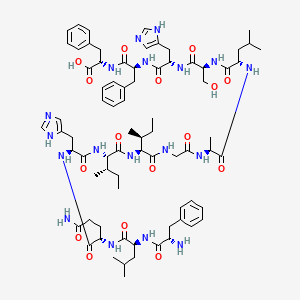

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1 |

InChI Key |

YCWIQPAQDXZSCK-SUDAOBRNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

Temporin-GHd: A Technical Guide on its Sequence, Structure, and Antimicrobial Properties

An In-depth Analysis for Researchers and Drug Development Professionals

Temporin-GHd, a member of the temporin superfamily of antimicrobial peptides (AMPs), is a 13-residue peptide isolated from the frog Hylarana guentheri.[1] It has demonstrated broad-spectrum antimicrobial activities against both bacteria and fungi, positioning it as a promising candidate for the development of novel anti-infective agents.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Amino Acid Sequence and Physicochemical Properties

This compound is a short, cationic peptide characterized by a low net positive charge, a feature common to the temporin family.[1]

Sequence:

-

One-Letter Code: FLQHIIGALSHFF[3]

-

Three-Letter Code: H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C76H108N18O16 | [3] |

| Molecular Weight | 1529.8 g/mol | [3] |

| Length | 13 amino acids | [1] |

| Net Charge | Low positive charge | [1] |

| GenBank Accession No. | KU518309 | [1] |

Structural Characteristics

The structure of this compound is crucial to its antimicrobial function, adopting different conformations in aqueous versus membrane-mimetic environments.

Secondary Structure

In an aqueous solution, this compound exists in a random coil conformation.[1][2] However, upon interaction with a membrane-like environment, such as in the presence of 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational change to a predominantly α-helical structure.[1][4] This transition is a hallmark of many membrane-active AMPs.

Tertiary Structure and Amphipathicity

The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.[1][2] The hydrophobic amino acid residues are localized on one side of the helix, while the polar, hydrophilic residues are on the opposite face.[1] This amphipathic nature is critical for its ability to interact with and disrupt bacterial membranes. Helical wheel projections and 3D structural models, calculated using software like PyMOL, visually demonstrate this segregation of residues.[1][4]

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent antibacterial and antibiofilm activity, particularly against cariogenic bacteria such as Streptococcus mutans.[1][2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound against S. mutans has been quantified through various assays.

Table 2: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus mutans

| Parameter | Value (μM) | Description | Reference |

| MIC | - | Minimum Inhibitory Concentration | [1] |

| MBC | 26 | Minimum Bactericidal Concentration | [1] |

| MBIC50 | 6.6 | 50% Biofilm Inhibitory Concentration (Initial Attachment) | [1] |

| MBRC50 | 26 | 50% Biofilm Reduction Concentration (12h Biofilm) | [1] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be broken down into several key steps:

-

Electrostatic Interaction: The positively charged residues of this compound are thought to initially interact with the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria.[1][5]

-

Membrane Insertion and Permeabilization: The amphipathic α-helix facilitates the insertion of the peptide into the lipid bilayer. This disrupts the membrane integrity, leading to increased permeability.[1][2]

-

Intracellular Targeting: Following membrane disruption, this compound can translocate into the cytoplasm and bind to intracellular targets, such as genomic DNA.[1][2]

This multi-faceted mechanism makes it difficult for bacteria to develop resistance.[1]

Anti-biofilm Activity

This compound not only kills planktonic bacteria but also effectively inhibits biofilm formation and disrupts pre-formed biofilms.[1][2] Its anti-biofilm mechanism includes:

-

Inhibition of Initial Attachment: At sub-MIC concentrations, it can significantly impede the initial attachment of bacteria to surfaces.[1]

-

Disruption of Mature Biofilms: It can eradicate established biofilms.[1]

-

Downregulation of Virulence Genes: this compound has been shown to downregulate the expression of genes involved in the synthesis of exopolysaccharides (EPS), such as glucosyltransferases in S. mutans.[1][4] EPS are crucial for the structural integrity of biofilms.

Safety and Selectivity

An important consideration for any potential therapeutic is its safety profile. This compound has shown a favorable selectivity for bacterial cells over mammalian cells.

Table 3: Cytotoxicity and Hemolytic Activity of this compound

| Cell Type | Assay | Result | Concentration | Reference |

| Human Oral Epithelial Cells | Cytotoxicity Assay | No significant cytotoxicity observed | Up to 200 μM | [1][2] |

| Human Red Blood Cells | Hemolytic Assay | Low hemolytic activity | - | [1] |

This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells. Bacterial membranes are rich in anionic lipids, which attract the cationic AMP, whereas mammalian cell membranes are generally zwitterionic.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the study of this compound.

Peptide Synthesis

This compound is commercially synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis protocol.[1][4] The purity and identity of the synthesized peptide are confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry, respectively.[1][4]

Circular Dichroism (CD) Spectroscopy

To determine the secondary structure of this compound, CD spectroscopy is performed.[1][4] The peptide is dissolved in different solutions to mimic various environments:

-

Aqueous environment: 10 mM phosphate-buffered saline (PBS, pH 7.2)

-

Membrane-mimetic environments: 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles. The final peptide concentration used is typically 150 μM.[1][4] Spectra are recorded to observe the characteristic peaks for random coil and α-helical structures.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.[1] Briefly, two-fold serial dilutions of the peptide are incubated with a standardized bacterial suspension (e.g., S. mutans at 2 × 106 CFU/mL) in a suitable broth (e.g., Brain Heart Infusion broth) at 37°C under appropriate conditions (e.g., anaerobic for S. mutans).[1] The MIC is the lowest concentration that inhibits visible bacterial growth. To determine the MBC, aliquots from wells showing no growth are plated on agar plates, and the lowest concentration that kills a specified percentage (e.g., 99.9%) of the initial inoculum is the MBC.

Time-Killing Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population. A suspension of bacteria in the logarithmic growth phase (e.g., 2 × 106 CFU/mL) is treated with different concentrations of this compound (e.g., 0.5×, 1×, and 2× MIC).[1] At various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[1]

Biofilm Inhibition and Eradication Assays

-

Inhibition of Initial Attachment (MBIC): Bacterial suspensions are added to microtiter plates containing serial dilutions of the peptide and incubated to allow for biofilm formation (e.g., for 24 hours). Non-adherent cells are washed away, and the remaining biofilm is quantified using methods like the crystal violet (CV) staining assay or the MTT assay.[1]

-

Eradication of Pre-formed Biofilms (MBRC): Biofilms are allowed to form in microtiter plates for a specific period (e.g., 12 or 24 hours). The planktonic cells are removed, and fresh media containing serial dilutions of the peptide are added. After further incubation, the remaining biofilm is quantified.[1]

Cytotoxicity Assay

The effect of this compound on mammalian cells is evaluated using assays such as the Cell Counting Kit-8 (CCK-8) assay.[1] Human oral epithelial cells, for example, are seeded in 96-well plates and incubated with various concentrations of the peptide (e.g., 6.3 to 200 μM) for a specified duration (e.g., 60 minutes).[1] Cell viability is then assessed by measuring the absorbance at 450 nm after the addition of the CCK-8 solution.[1]

Hemolytic Assay

To assess the lytic activity against red blood cells, a suspension of human red blood cells (hRBCs) is incubated with different concentrations of this compound (e.g., 50 to 200 μM) for 60 minutes at 37°C.[1] The release of hemoglobin is measured by spectrophotometry at 450 nm after centrifugation.[1] A positive control (e.g., 0.1% Triton X-100) and a negative control (PBS) are used for comparison.[1]

Conclusion

This compound is a potent antimicrobial peptide with a well-defined amino acid sequence and a structure that is adaptable to its environment, a key feature for its membrane-disrupting mechanism of action. Its efficacy against both planktonic bacteria and biofilms, coupled with its favorable safety profile, underscores its potential as a lead compound for the development of new therapeutics to combat bacterial infections, particularly those associated with biofilm formation. Further research into its in vivo efficacy and formulation will be crucial steps in translating its promising in vitro activity into clinical applications.

References

- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

Temporin-GHd: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin-GHd is a short, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri. As part of the temporin family, it represents a promising candidate for the development of novel anti-infective agents due to its potent antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action, including its effects on bacterial gene expression.

Antimicrobial Spectrum of this compound

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary quantitative data available focuses on its efficacy against the cariogenic bacterium Streptococcus mutans.

Table 1: Antimicrobial Activity of this compound against Streptococcus mutans

| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |

| Streptococcus mutans | ATCC 25175 | 13.1 | 26 | [1] |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

While extensive quantitative data for a wider range of microbes for this compound is still emerging, studies on other temporins from Hylarana guentheri, such as Temporin-GHa and its derivatives, show a broad spectrum of activity which is likely indicative of the potential of this compound.[3][4][5] These related peptides have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), other Gram-positive and Gram-negative bacteria, and fungi.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial peptide.[1]

Protocol:

-

Bacterial Preparation: A single colony of the test microorganism (e.g., S. mutans) is inoculated into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubated to reach the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 2 × 10^6 CFU/mL).[1]

-

Peptide Preparation: this compound is serially diluted (two-fold) in a 96-well microtiter plate using sterile water or a suitable buffer to achieve a range of concentrations.[1]

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The final bacterial concentration is typically 1 × 10^6 CFU/mL. The plate is incubated under appropriate conditions (e.g., 37°C for 16 hours for S. mutans).[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed by measuring the optical density at 600 nm using a microplate reader.[1]

-

MBC Determination: To determine the MBC, an aliquot of the bacterial suspension from the wells showing no growth in the MIC assay is plated onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest peptide concentration that results in no bacterial growth on the agar plate.[1]

Time-Killing Kinetics Assay

This assay assesses the rate at which an antimicrobial peptide kills a bacterial population.[1]

Protocol:

-

Preparation: A logarithmic phase bacterial culture is diluted to a specific concentration (e.g., 2 × 10^6 CFU/mL) in a suitable broth.[1]

-

Treatment: The bacterial suspension is treated with this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). A control group with no peptide is also included.[1]

-

Sampling: At specific time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are withdrawn from each treatment group.[1]

-

Plating and Incubation: The aliquots are serially diluted and plated on agar plates. The plates are incubated until colonies are visible.

-

Enumeration: The number of colony-forming units (CFU) is counted for each time point and treatment condition to determine the rate of killing.[1]

Nucleic Acid Leakage Assay

This assay is used to assess the integrity of the bacterial cell membrane by measuring the leakage of intracellular nucleic acids.[1]

Protocol:

-

Bacterial Suspension: An exponential phase bacterial culture is harvested, washed, and resuspended in saline to a high density (e.g., 2 × 10^8 CFU/mL).[1]

-

Peptide Treatment: The bacterial suspension is treated with different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) at 37°C for various time points.[1]

-

Sample Collection: At each time point, the bacterial suspension is centrifuged to pellet the cells.[1]

-

Measurement: The supernatant, containing any leaked nucleic acids, is collected, and its absorbance is measured at 260 nm using a spectrophotometer. An increase in absorbance indicates membrane damage.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. Its amphipathic α-helical structure allows it to interact with and permeabilize the microbial membrane, leading to the leakage of intracellular contents and ultimately cell death.[1][6] This membrane-targeting action is a hallmark of many antimicrobial peptides and is considered a reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics.[1]

Beyond direct membrane damage, this compound has been shown to influence bacterial gene expression, specifically in the context of biofilm formation.

Downregulation of Exopolysaccharide Biosynthesis Genes in S. mutans

This compound has been observed to downregulate the expression of genes responsible for the synthesis of exopolysaccharides (EPS), which are crucial components of the S. mutans biofilm matrix.[1] This includes the glucosyltransferase genes gtfB, gtfC, and gtfD.[1] The reduction in EPS production hinders the ability of the bacteria to form robust biofilms, which are often associated with increased antibiotic resistance and chronic infections.

Below is a diagram illustrating the experimental workflow to determine the effect of this compound on gene expression.

The following diagram illustrates the logical relationship of this compound's action on the downregulation of glucosyltransferase genes.

Conclusion

This compound is a potent antimicrobial peptide with a primary mechanism of action involving membrane disruption. Its ability to also downregulate key virulence genes associated with biofilm formation in S. mutans highlights its potential as a multifaceted anti-infective agent. Further research to fully elucidate its antimicrobial spectrum and to explore its efficacy in in vivo models is warranted for its development as a future therapeutic.

References

- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Antibiofilm Activity of Temporin-GHd Against Streptococcus mutans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial peptide Temporin-GHd and its efficacy in combating biofilms of the primary cariogenic bacterium, Streptococcus mutans. The following sections detail the quantitative antibiofilm and antibacterial activities of this compound, the experimental protocols utilized for these assessments, and the molecular mechanisms underlying its disruptive effects on S. mutans biofilms.

Quantitative Assessment of this compound Activity

This compound, a 13-residue antimicrobial peptide derived from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm capabilities against Streptococcus mutans. Its activity is summarized in the tables below, providing key metrics for its efficacy.

Table 1: Antibacterial and Antibiofilm Concentrations of this compound against S. mutans

| Parameter | Definition | This compound (μM) |

| MBIC₅₀ | Minimum Biofilm Inhibitory Concentration (50%) | 6.6 |

| MBRC₅₀ | Minimum Biofilm Reduction Concentration (50%) | 26 |

MBIC₅₀ represents the concentration required to inhibit the initial attachment and formation of biofilms by 50%. MBRC₅₀ is the concentration needed to reduce a 12-hour pre-formed biofilm by 50%.

Table 2: Efficacy of this compound on Biofilm Formation and Disruption

| Biofilm Stage | This compound Concentration | Inhibition/Reduction Rate |

| Initial Attachment | 0.5 x MIC | 50-60% Inhibition |

| 12-hour Pre-formed Biofilm | 1 x MIC | ~38% Reduction |

| 12-hour Pre-formed Biofilm | 2 x MIC | 60-65% Reduction |

| 24-hour Pre-formed Biofilm | 1 x MIC | 10-18% Reduction |

Table 3: Effect of this compound on Extracellular Polysaccharide (EPS) Production

| EPS Type | This compound Concentration | Inhibition Rate |

| Water-Soluble EPS | 0.25 x MIC | ~38% |

| Water-Soluble EPS | 0.5 x MIC | ~46% |

| Water-Insoluble EPS | 0.25 x MIC | ~13.4% |

| Water-Insoluble EPS | 0.5 x MIC | ~27.3% |

Mechanism of Action

This compound exerts its antibiofilm activity through a multi-faceted approach targeting both the bacterial cells and the biofilm matrix. The peptide adopts an α-helical structure in membrane-like environments, a common feature of membrane-active antimicrobial peptides. This amphipathic structure facilitates its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

A key aspect of its antibiofilm mechanism is the downregulation of genes responsible for the synthesis of glucosyltransferases (Gtfs). These enzymes are critical for the production of extracellular polysaccharides (EPS), which form the structural scaffold of the S. mutans biofilm. By inhibiting the expression of gtfB, gtfC, and gtfD genes, this compound significantly reduces the production of both soluble and insoluble EPS, thereby hindering biofilm formation and integrity.

Methodological & Application

Application Note and Protocol: High-Purity Temporin-GHd via Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin-GHd, a 13-residue antimicrobial peptide isolated from Hylarana guentheri, exhibits broad-spectrum antimicrobial and antibiofilm activities.[1][2] Effective in vitro and preclinical studies rely on highly purified peptide. This document provides a detailed protocol for the purification of chemically synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein consistently yields this compound with a purity exceeding 95%, suitable for a range of research and development applications.

Introduction

Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) that represent promising candidates for novel therapeutic agents.[3] this compound, in particular, has demonstrated significant efficacy against various pathogens.[1][2] Following solid-phase peptide synthesis, crude peptide preparations contain impurities such as truncated sequences, deletion sequences, and residual protecting groups. RP-HPLC is a powerful and widely used technique for the purification of synthetic peptides, separating molecules based on their hydrophobicity.[4][5] This application note details a robust RP-HPLC protocol for achieving high-purity this compound.

Experimental Protocols

Materials and Equipment

1.1 Reagents

-

Crude synthetic this compound (lyophilized powder)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm syringe filters

1.2 Equipment

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

Analytical HPLC system

-

C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size)

-

C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size)

-

Lyophilizer (freeze-dryer)

-

Vortex mixer

-

Centrifuge

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes before use to prevent bubble formation in the HPLC system.

Sample Preparation

-

Dissolve the crude lyophilized this compound peptide in a minimal volume of Mobile Phase A.

-

Vortex thoroughly to ensure complete dissolution.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

Preparative RP-HPLC Purification

This protocol is optimized for a preparative C18 column. Adjustments may be necessary for different column dimensions or chemistries.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 2-3 column volumes or until a stable baseline is achieved.

-

Injection: Inject the filtered crude peptide solution onto the column.

-

Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B as detailed in Table 1.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the full-length this compound peptide.

Purity Analysis and Lyophilization

-

Purity Verification: Analyze the collected fractions using analytical RP-HPLC with the conditions outlined in Table 2 to confirm the purity of each fraction.

-

Pooling: Pool the fractions with >95% purity.

-

Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a centrifugal vacuum concentrator.

-

Lyophilization: Freeze the aqueous peptide solution and lyophilize for 24-48 hours until a dry, fluffy white powder is obtained. Store the purified peptide at -20°C or -80°C.

Data Presentation

Quantitative Data Summary

The following tables outline the operational parameters for both preparative and analytical RP-HPLC stages.

Table 1: Preparative RP-HPLC Parameters

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15.0 mL/min |

| Detection | 220 nm, 280 nm |

| Gradient | 5-25% B over 10 min, 25-55% B over 40 min, 55-95% B over 5 min |

| Injection Volume | 1-5 mL (concentration dependent) |

| Column Temperature | 25°C |

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Gradient | 5-95% B over 30 minutes |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound purification process.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable and reproducible method for obtaining high-purity this compound from crude synthetic preparations. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA is effective for resolving the target peptide from synthesis-related impurities. The final lyophilized product is suitable for a wide array of applications, including antimicrobial susceptibility testing, biofilm inhibition assays, and mechanism-of-action studies.

References

Application Notes and Protocols: Temporin-GHd Time-Killing Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin-GHd is a member of the temporin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in amphibians. These peptides are of significant interest in the development of novel anti-infective agents due to their broad-spectrum activity and unique mechanism of action, which primarily involves the disruption of microbial cell membranes. The time-killing kinetics assay is a fundamental in vitro pharmacodynamic study that provides critical information on the rate and extent of a new antimicrobial agent's bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for conducting a time-killing kinetics assay with this compound.

Principle of the Assay

The time-kill assay measures the change in a population of microorganisms within a specified period after exposure to an antimicrobial agent in vitro. By sampling and enumerating viable bacteria at various time points, a time-kill curve is generated, which plots the logarithmic number of colony-forming units per milliliter (CFU/mL) against time. This allows for the characterization of the antimicrobial agent's activity, typically defined as follows:

-

Bactericidal: A reduction of ≥3-log10 in CFU/mL (99.9% kill) from the initial inoculum.

-

Bacteriostatic: A <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the bacteria are not killed.

Experimental Protocol: Time-Killing Kinetics of this compound against Streptococcus mutans

This protocol is adapted from studies on the antibacterial activity of this compound.

1. Materials

-

This compound (lyophilized powder)

-

Streptococcus mutans (or other susceptible bacterial strain)

-

Brain Heart Infusion (BHI) broth and BHI agar plates

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes and culture tubes

-

Spectrophotometer

-

Incubator (37°C, anaerobic conditions for S. mutans)

-

Shaker

-

Pipettes and sterile tips

-

Serial dilution supplies (e.g., 96-well plates or tubes with PBS)

-

Colony counter

2. Preparation of Reagents and Bacterial Culture

-

This compound Stock Solution: Dissolve lyophilized this compound in sterile PBS to create a high-concentration stock solution. Further dilutions to working concentrations (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC]) should be prepared in PBS. The MIC of this compound against the specific bacterial strain should be determined beforehand using standard broth microdilution methods.

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of S. mutans into B

-

Troubleshooting & Optimization

Navigating Temporin-GHd Solubility Challenges in In Vitro Assays: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the antimicrobial peptide Temporin-GHd during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder won't dissolve in aqueous buffers like PBS or water. What should I do?

A1: this compound, like many amphipathic peptides, can be challenging to dissolve directly in aqueous solutions due to the presence of hydrophobic residues. If you observe cloudiness or visible particulates, it is crucial not to proceed with your experiment as this indicates incomplete solubilization or aggregation, which will lead to inaccurate concentration measurements and unreliable results.[1][2]

We recommend a stepwise approach to solubilization. First, attempt to dissolve a small aliquot of the peptide in sterile, distilled water. If solubility remains an issue, the use of an organic co-solvent is the next step.[1][2]

Q2: What is the recommended organic solvent for dissolving this compound?

A2: For hydrophobic or amphipathic peptides, Dimethyl sulfoxide (DMSO) is a commonly used initial solvent due to its effectiveness and relatively low toxicity in most cell-based assays.[2][3][4] Start by dissolving the peptide in a minimal amount of pure DMSO. Once fully dissolved, slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while gently vortexing.[3][4]

Important: Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations can be detrimental to cells. For most in vitro assays, the final DMSO concentration should not exceed 1% (v/v).[3]

Q3: Are there alternatives to DMSO?

A3: Yes, if DMSO is incompatible with your experimental setup, other organic solvents such as acetonitrile, ethanol, or isopropanol can be used.[3][5] The same principle of dissolving in a small volume of the organic solvent first, followed by gradual dilution with aqueous buffer, applies.

Q4: I've dissolved the peptide, but it precipitates out of solution when I dilute it or over time. How can I prevent this?

A4: Peptide precipitation upon dilution or during storage is often a sign of aggregation.[1] Here are several strategies to mitigate this:

-

pH Adjustment: The net charge of a peptide influences its solubility. This compound is a basic peptide, so dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve its solubility.[3][6] Conversely, acidic peptides dissolve better in basic solutions.[3]

-

Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[2] It is recommended to sonicate in short bursts on ice to prevent heating the sample.[2]

-

Chaotropic Agents: For peptides with a strong tendency to aggregate, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective. However, these are denaturing agents and may interfere with your biological assay, so their compatibility must be carefully considered.[4][7]

Q5: How can I confirm if my this compound solution contains aggregates?

A5: Visual inspection for cloudiness or precipitates is the first indicator.[1] For a more quantitative assessment, techniques such as Dynamic Light Scattering (DLS) can be employed to determine the size distribution of particles in your solution.[1] The presence of large particles or a high polydispersity index can signify aggregation.[1]

Troubleshooting Guide

Should you encounter issues with this compound solubility, follow this systematic troubleshooting workflow:

Quantitative Data Summary

The following table summarizes recommended solvent conditions based on peptide characteristics. This compound is a basic and amphipathic peptide.

| Peptide Type | Primary Solvent | Secondary Solvent/Additive | Key Considerations |

| Basic Peptides | Sterile Water | 10% Acetic Acid | Acidic conditions can increase the net positive charge, improving solubility.[3][6] |

| Acidic Peptides | Sterile Water | 10% Ammonium Bicarbonate | Basic conditions can increase the net negative charge, enhancing solubility.[3] |

| Hydrophobic/Amphipathic Peptides | Minimal Pure DMSO | Gradual dilution with aqueous buffer | Keep the final DMSO concentration low, typically <1% for cell-based assays.[3] |

| Peptides with High Aggregation Tendency | Appropriate solvent as above | 6 M Guanidine-HCl or 8 M Urea | These are denaturing agents and may affect peptide activity and assay performance.[4][7] |

Experimental Protocols

Protocol for Reconstituting this compound

This protocol provides a general guideline for dissolving this compound. It is recommended to first test the solubility of a small amount of the peptide.[2]

-

Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.[2] Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]

-

Initial Dissolution in Organic Solvent: Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

-

Dilution in Aqueous Buffer: While gently vortexing, add your desired sterile aqueous buffer (e.g., PBS) drop by drop to the concentrated DMSO stock solution until the desired final concentration is reached.

-

Final Check and Storage: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. For storage, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or lower.[4]

Mechanism of Action

This compound primarily exerts its antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism does not involve a classical signaling pathway with intracellular messengers but is rather a direct physical process.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. jpt.com [jpt.com]

- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]

- 7. omizzur.com [omizzur.com]

Technical Support Center: Overcoming Bacterial Resistance to Temporin-GHd

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Temporin-GHd.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other temporins, is a cationic antimicrobial peptide. Its primary mechanism of action involves interaction with and disruption of the bacterial cell membrane.[1][2][3] Temporins are typically short, positively charged peptides that adopt an α-helical structure in a membrane-like environment.[4][5][6] This amphipathic structure allows them to insert into the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4][5] Some evidence also suggests that temporins may bind to bacterial DNA after entering the cell.[4][5]

Q2: Why are bacteria generally less likely to develop resistance to antimicrobial peptides (AMPs) like this compound compared to traditional antibiotics?

Bacteria tend to develop resistance to AMPs at a slower rate because these peptides target the fundamental structure of the bacterial membrane, which is a complex component for bacteria to modify without compromising their own viability.[7] Traditional antibiotics, in contrast, often have highly specific intracellular targets, and a single point mutation can sometimes confer resistance.

Q3: What are the known mechanisms of bacterial resistance to cationic antimicrobial peptides (CAMPs)?

While resistance to AMPs is less common, bacteria can evolve several defense mechanisms:

-

Modification of the Cell Surface: Bacteria can alter their cell surface to reduce the net negative charge, thereby repelling the cationic this compound. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[1][2][8]

-

Proteolytic Degradation: Bacteria may secrete proteases that degrade this compound, inactivating it before it can reach the cell membrane.

-

Efflux Pumps: Some bacteria can utilize efflux pumps to actively transport this compound out of the cell.[2]

-

Biofilm Formation: Bacteria within a biofilm are protected by an extracellular polymeric substance (EPS) matrix, which can prevent this compound from reaching the bacterial cells.[9][10] Biofilm-associated bacteria also often exhibit slower growth rates and altered gene expression, contributing to their reduced susceptibility.[9]

Troubleshooting Guides

Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound for a previously susceptible bacterial strain.

Possible Cause 1: Development of resistance through cell surface modification.

-

Troubleshooting Steps:

-

Assess Membrane Charge: Investigate changes in the surface charge of the resistant strain compared to the susceptible parent strain. This can be done using techniques like zeta potential measurement.

-

Analyze Membrane Composition: Analyze the composition of the bacterial cell wall/membrane. For Gram-negative bacteria, look for modifications to the lipid A portion of LPS. For Gram-positive bacteria, investigate alterations in teichoic acids.[8] This may involve techniques like mass spectrometry.

-

Possible Cause 2: Production of proteases that degrade this compound.

-

Troubleshooting Steps:

-

Protease Activity Assay: Culture the resistant strain and test the supernatant for proteolytic activity against this compound. This can be done by incubating this compound with the culture supernatant and then testing its residual antimicrobial activity.

-

Protease Inhibitor Synergy: Test the antimicrobial activity of this compound in the presence of broad-spectrum protease inhibitors to see if its efficacy is restored.

-

Problem 2: this compound is effective against planktonic bacteria but not against biofilms.

Possible Cause: The biofilm matrix is preventing the peptide from reaching the bacterial cells.

-

Troubleshooting Steps:

-

Test in Combination with a Biofilm-Disrupting Agent: Evaluate the efficacy of this compound in combination with agents that can degrade the biofilm matrix, such as DNase I (to degrade eDNA) or specific glycoside hydrolases.

-

Test Synergistic Effects with other Antimicrobials: Some antibiotics can disrupt biofilm formation or integrity. Test for synergy between this compound and antibiotics known to have anti-biofilm properties.[11]

-

Possible Cause: Altered physiological state of biofilm bacteria.

-

Troubleshooting Steps:

-

Metabolic Activity Assessment: Compare the metabolic activity of bacteria within the biofilm to their planktonic counterparts. Bacteria in biofilms often have reduced metabolic rates, which can decrease their susceptibility to some antimicrobials.[9]

-

Gene Expression Analysis: Use techniques like RT-qPCR to analyze the expression of genes known to be involved in biofilm formation and resistance in the presence and absence of this compound.

-

Quantitative Data Summary

| Peptide | Target Organism | MIC (μM) | MBC (μM) | Reference |

| Temporin-GHc | Streptococcus mutans | 12.6 | >50 | [4] |

| This compound | Streptococcus mutans | 13.1 | 26 | [4] |

| GHaR7R | MRSA-5 | < MIC of vancomycin | - | [6] |

| Vancomycin | MRSA-5 | - | - | [6] |

| Peptide Combination | Target Organism | Synergistic Effect | Reference |

| Temporin A + Temporin B-YK | S. aureus & S. enterica | Yes | [12] |

| Trp-containing peptides + Penicillin | MRSE 1208 | Yes | [11] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[13][14][15][16]

Materials:

-

This compound stock solution of known concentration.

-

Bacterial strain of interest.

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Sterile 96-well polypropylene microtiter plates.

-

Incubator.

-

Spectrophotometer (plate reader).

Methodology:

-

Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate medium directly in the 96-well plate.

-

Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic activity of this compound with another antimicrobial agent.

Materials:

-

This compound stock solution.

-

Stock solution of the second antimicrobial agent.

-

Bacterial strain of interest.

-

Appropriate growth medium.

-

Sterile 96-well microtiter plates.

-

Incubator and plate reader.

Methodology:

-

Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

-

Prepare Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial along the y-axis.

-

Inoculate: Add the bacterial inoculum to all wells.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: Measure the OD at 600 nm.

-

Calculate Fractional Inhibitory Concentration (FIC) Index:

-

FIC of drug A = MIC of drug A in combination / MIC of drug A alone.

-

FIC of drug B = MIC of drug B in combination / MIC of drug B alone.

-

FIC Index = FIC of drug A + FIC of drug B.

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive/Indifference

-

FIC Index > 4.0: Antagonism

-

-

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.[6][11]

Materials:

-

This compound stock solution.

-

Bacterial strain of interest.

-

Growth medium that supports biofilm formation (e.g., TSB with glucose).

-

Sterile 96-well flat-bottom tissue culture-treated plates.

-

Crystal Violet solution (0.1%).

-

Ethanol (95%) or acetic acid (33%).

Methodology:

-

Prepare Inoculum and Peptide Dilutions: Prepare bacterial inoculum and serial dilutions of this compound in the biofilm-promoting medium.

-

Incubate: Add the inoculum and peptide dilutions to the 96-well plate and incubate at 37°C for 24-48 hours without shaking.

-

Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain: Add crystal violet solution to each well and incubate for 15 minutes.

-

Wash and Solubilize: Wash away the excess stain with water and allow the plate to dry. Solubilize the remaining stain with ethanol or acetic acid.

-

Quantify: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Visualizations

Caption: Mechanisms of bacterial resistance to this compound and strategies to overcome them.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Logical relationship of synergistic action between this compound and a conventional antibiotic.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. tandfonline.com [tandfonline.com]

- 3. Cationic antimicrobial peptides : issues for potential clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biofilms: Novel Strategies Based on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]

- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 16. Determination of antimicrobial peptide MICs. [bio-protocol.org]

Technical Support Center: Refining Temporin-GHd Dosage for In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an appropriate in vivo dosage for the antimicrobial peptide Temporin-GHd. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

Q2: What is the primary mechanism of action for this compound?

A2: The primary antibacterial mechanism of this compound and other temporins is the disruption of the bacterial cell membrane.[3][4] These peptides are typically cationic and amphipathic, allowing them to preferentially interact with and permeate the negatively charged membranes of bacteria. This leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[3]

Q3: What are the potential cytotoxic effects of this compound?

A3: In vitro studies on this compound have shown no significant cytotoxicity towards human oral epithelial cells at concentrations up to 200 μM.[3] However, some related temporin peptides have demonstrated hemolytic activity and cytotoxicity at higher concentrations.[5][6] Therefore, it is essential to perform in vitro cytotoxicity assays on relevant mammalian cell lines and hemolysis assays before proceeding to in vivo experiments.

Q4: Which administration routes are suitable for this compound in animal models?

A4: The choice of administration route depends on the infection model. For systemic infections, intraperitoneal (IP) and intravenous (IV) injections are common. For localized infections, such as skin or lung infections, topical or aerosolized administration may be more appropriate. The study on Temporin-GHb derivatives utilized intraperitoneal administration successfully.[1][2]

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Efficacy can be assessed by monitoring various endpoints depending on the infection model. Common methods include:

-

Bacterial load reduction: Quantifying the number of colony-forming units (CFU) in target organs (e.g., spleen, liver, lungs) or blood.

-

Survival studies: Monitoring the survival rate of infected animals treated with this compound compared to a control group.

-

Clinical signs of illness: Scoring and monitoring physical signs of sickness, such as weight loss, lethargy, and ruffled fur.

-

Biomarker analysis: Measuring levels of inflammatory cytokines or other relevant biomarkers in blood or tissue samples.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High toxicity or mortality in the treatment group. | The initial dose is too high. The peptide has off-target effects. The formulation is causing an adverse reaction. | Start with a lower dose and perform a dose-escalation study. Conduct in vitro cytotoxicity assays on a panel of mammalian cells. Ensure the peptide is properly formulated in a biocompatible vehicle (e.g., sterile saline). |

| Lack of efficacy in the in vivo model. | The dose is too low. The administration route is not optimal for reaching the site of infection. The peptide is rapidly cleared or degraded in vivo. The bacterial strain is resistant. | Increase the dose based on toxicity data. Consider alternative administration routes that deliver the peptide more directly to the infection site. Evaluate the pharmacokinetic profile of the peptide. Confirm the in vitro susceptibility of the bacterial strain being used. |

| Inconsistent results between experiments. | Variability in animal handling and infection procedure. Inconsistent peptide formulation. Differences in the health status of the animals. | Standardize all experimental procedures, including animal age, weight, and infection dose. Prepare fresh peptide formulations for each experiment and ensure complete solubilization. Use healthy, age-matched animals from a reputable supplier. |

| Precipitation of the peptide during formulation. | Poor solubility of the peptide in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Adjust the pH of the formulation. Consider using a carrier system, such as liposomes. |

Quantitative Data from Related Temporin Peptides

The following tables summarize in vivo and in vitro data for temporin peptides closely related to this compound. This information can be used to guide the experimental design for this compound.

Table 1: In Vivo Data for Temporin-GHb Derivatives in a Murine Model [1][2]

| Peptide | Animal Model | Infection Model | Dosage | Administration Route | Outcome |

| GHbK4R & GHb3K | Mice | S. aureus acute pneumonia | 15 mg/kg/day for 8 days | Intraperitoneal | Significant efficacy, no obvious toxicity |

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Temporin Peptides [3][5][6]

| Peptide | Cell Line | IC50 (μM) | Hemolytic Activity (HC50, μM) |

| This compound | Human Oral Epithelial Cells | >200 | Not Reported |

| GHaR6R | HL-7702 (normal liver) | >200 | >200 |

| GHaR7R | HL-7702 (normal liver) | ~25 | ~25 |

| GHaR8R | HL-7702 (normal liver) | >200 | >200 |

| GHaR9W | HL-7702 (normal liver) | ~100 | >200 |

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

-

Animal Model: Healthy, 6-8 week old BALB/c mice.

-

Groups:

-

Vehicle control (e.g., sterile saline).

-

This compound dose groups (e.g., 5, 15, 30, 50 mg/kg).

-

-

Procedure:

-

Administer a single dose of this compound or vehicle via the intended route (e.g., intraperitoneal injection).

-

Monitor mice for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, mortality) for at least 7 days.

-

At the end of the observation period, collect blood for hematological and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.

Protocol 2: In Vivo Efficacy Study in a Murine Sepsis Model

-

Animal Model: 6-8 week old BALB/c mice.

-

Infection: Induce sepsis by intraperitoneal injection of a lethal dose (LD50) of a relevant bacterial strain (e.g., Staphylococcus aureus).

-

Groups:

-

Infected + Vehicle control.

-

Infected + this compound (at doses below the MTD, e.g., 10 and 20 mg/kg).

-

Infected + Positive control antibiotic (e.g., vancomycin).

-

-

Procedure:

-

Administer treatment at a specified time post-infection (e.g., 1 hour).

-

Monitor survival for a defined period (e.g., 7 days).

-

In a satellite group of animals, collect blood and/or peritoneal lavage fluid at various time points to determine bacterial load (CFU/mL).

-

-

Endpoint: Increased survival rate and/or significant reduction in bacterial load in the this compound treated groups compared to the vehicle control.

Visualizations

Caption: Workflow for this compound in vivo studies.

Caption: Postulated mechanism of temporin action.

References

- 1. researchgate.net [researchgate.net]

- 2. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Unraveling the Antimicrobial Strategy of Temporin-GHd: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial peptide Temporin-GHd with other temporins and antimicrobial peptides (AMPs). It details the experimental evidence confirming its mechanism of action, focusing on membrane disruption and subsequent intracellular interactions. All quantitative data is presented in structured tables, and key experimental protocols are outlined to support reproducibility and further investigation.

At a Glance: this compound's Antimicrobial Performance

This compound, a 13-residue cationic antimicrobial peptide isolated from the frog Hylarana guentheri, demonstrates potent activity, particularly against Gram-positive bacteria.[1] Its primary mode of action involves the permeabilization of the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.[1][2] Furthermore, evidence suggests that this compound can translocate across the compromised membrane and interact with intracellular components, such as DNA.[1][2]

| Metric | Organism | This compound | Temporin-GHc | Melittin | LL-37 |

| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 13.1 µM[3] | 12.6 µM[3] | ~2-4 µM | ~16-32 µM |

| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans | 26 µM[3] | >50 µM[3] | ~4-8 µM | >64 µM |

The Two-Pronged Attack: Mechanism of Action

This compound employs a multi-step process to exert its antimicrobial effects, primarily targeting the bacterial cell envelope and subsequently interfering with intracellular processes.

Membrane Permeabilization and Disruption

Upon encountering a bacterial cell, the amphipathic nature of this compound facilitates its interaction with the negatively charged components of the bacterial membrane.[1][2] This interaction induces a conformational change in the peptide, from a random coil in aqueous solution to an α-helical structure, which is crucial for its membrane-disrupting activity.[1] The subsequent permeabilization of the membrane is a key step in its bactericidal action. While the precise model of pore formation for this compound has not been definitively elucidated, the observed leakage of intracellular macromolecules suggests a significant disruption of the membrane barrier.[1]

dot

Caption: Proposed antimicrobial mechanism of this compound.

Intracellular Targeting: DNA Interaction

Following membrane permeabilization, this compound can enter the bacterial cytoplasm and interact with intracellular molecules.[1] Gel retardation assays have demonstrated that this compound can bind to bacterial DNA in a concentration-dependent manner.[1][2] This interaction can interfere with essential cellular processes such as DNA replication and transcription, contributing to the overall bactericidal effect.

Supporting Experimental Data

The antimicrobial mechanism of this compound is supported by a range of experimental evidence. The following tables summarize key findings from studies on Streptococcus mutans.

Table 1: Membrane Permeabilization Assays

| Experiment | Method | Result | Reference |

| Nucleic Acid Leakage | Measurement of absorbance at 260 nm in the supernatant of treated bacteria. | Time- and concentration-dependent increase in A260, indicating leakage of nucleic acids. Maximal leakage was observed after 120 minutes of treatment. | [1] |

| Membrane Integrity | LIVE/DEAD BacLight™ Bacterial Viability Kit. | Treatment with this compound resulted in an increase in red-fluorescing (membrane-compromised) cells. | [1] |

| Morphological Changes | Scanning Electron Microscopy (SEM). | SEM images showed significant damage to the cell membrane of S. mutans, including wrinkling and disruption, after treatment with this compound. | [1] |

Table 2: Intracellular Interaction Assays

| Experiment | Method | Result | Reference |

| DNA Binding | Gel Retardation Assay | This compound completely retarded the migration of S. mutans genomic DNA at a concentration of 0.5 mM, indicating a strong binding interaction. | [1][2] |

Comparison with Other Antimicrobial Peptides

This compound's mechanism of action shares similarities with other temporins and AMPs, but also exhibits key differences.

-

Temporin Family: Like other temporins, this compound is a short, cationic peptide that primarily targets the bacterial membrane.[3][4][5][6] However, variations in amino acid sequence can lead to differences in target specificity and the efficiency of membrane disruption. For instance, this compound shows superior bactericidal activity against S. mutans compared to its close analog, Temporin-GHc, which exhibits more of a bacteriostatic effect at similar concentrations.[3]

-

Melittin: Melittin, a well-studied AMP from bee venom, also acts by disrupting cell membranes. However, it is generally more potent and has a broader spectrum of activity, but also exhibits higher hemolytic activity, making it more toxic to mammalian cells.

-

LL-37: The human cathelicidin LL-37 has a more complex mechanism of action that includes membrane permeabilization as well as immunomodulatory effects. Compared to this compound, LL-37 often has a higher MIC against various bacteria.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Nucleic Acid Leakage Assay

dot

Caption: Workflow for the nucleic acid leakage assay.

-

Bacterial Culture: Streptococcus mutans is cultured in a suitable broth (e.g., BHI) to the mid-logarithmic growth phase.

-

Cell Preparation: The bacterial cells are harvested by centrifugation, washed, and resuspended in 0.9% NaCl to a final concentration of approximately 2 x 10⁸ CFU/mL.

-

Peptide Treatment: The bacterial suspension is treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). A control sample with no peptide is also prepared.

-

Incubation: The samples are incubated at 37°C, and aliquots are taken at different time points (e.g., 0, 30, 60, 90, 120, and 150 minutes).

-

Sample Processing: The collected aliquots are centrifuged to pellet the bacterial cells.

-

Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer to quantify the amount of nucleic acid released from the cells.

Bacterial Membrane Integrity Assay (LIVE/DEAD™ BacLight™)

-

Bacterial Culture and Preparation: Similar to the nucleic acid leakage assay, S. mutans is grown to the logarithmic phase and resuspended in saline.

-

Peptide Treatment: The bacterial suspension is treated with this compound at desired concentrations for a specified time (e.g., 60 minutes).

-

Staining: The treated cells are stained with the LIVE/DEAD™ BacLight™ reagents (SYTO® 9 and propidium iodide) according to the manufacturer's instructions.

-

Microscopy: The stained cells are visualized using a fluorescence microscope. Live cells with intact membranes fluoresce green, while dead cells with compromised membranes fluoresce red.

-

Quantification (Optional): The percentage of live and dead cells can be quantified using image analysis software or flow cytometry.

DNA Binding Assay (Gel Retardation)

-

DNA Extraction: Genomic DNA is extracted from S. mutans using a commercial kit.

-

Binding Reaction: The extracted DNA is incubated with varying concentrations of this compound in a suitable binding buffer for approximately 30 minutes at 37°C.

-

Electrophoresis: The DNA-peptide mixtures are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under UV light. The retardation of DNA migration in the gel indicates binding of the peptide.

Conclusion

This compound exhibits a potent antimicrobial effect, particularly against Gram-positive bacteria like S. mutans, through a mechanism that primarily involves rapid membrane permeabilization followed by intracellular interactions, including DNA binding. While its efficacy is comparable to its analog Temporin-GHc, its superior bactericidal action makes it a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular details of its membrane interaction and its effects on intracellular processes to fully understand its therapeutic potential and to guide the rational design of even more effective antimicrobial peptides.

References

- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temporins: Multifunctional Peptides from Frog Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of Temporin-GHd and Other Prominent Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptide (AMP) Temporin-GHd against other well-established AMPs: LL-37, Magainin-2, and Melittin. The following sections present quantitative data on their respective activities, detailed experimental protocols, and a visual representation of a typical experimental workflow.

Antimicrobial Activity

This compound, isolated from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm capabilities, particularly against the cariogenic bacterium Streptococcus mutans. Its mechanism of action involves the permeabilization and disruption of the bacterial cell membrane. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other AMPs against various microorganisms.

| Peptide | Target Organism | MIC (µM) | Reference |

| This compound | Streptococcus mutans | 6.6 | [1] |

| Escherichia coli | 12.5 - 25 | [2] | |

| Staphylococcus aureus | 12.5 | [2] | |

| LL-37 | Escherichia coli | 2 - 8 | General Knowledge |

| Staphylococcus aureus | 4 - 16 | General Knowledge | |

| Pseudomonas aeruginosa | 4 - 16 | General Knowledge | |

| Magainin-2 | Escherichia coli | 8 - 32 | General Knowledge |

| Staphylococcus aureus | 16 - 64 | General Knowledge | |

| Melittin | Escherichia coli | 1 - 4 | General Knowledge |

| Staphylococcus aureus | 2 - 8 | General Knowledge |

Hemolytic Activity and Cytotoxicity

A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. The following table compares the hemolytic activity (lysis of red blood cells) and cytotoxicity of the selected peptides.

| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM against Human Oral Epithelial Cells) | Reference |

| This compound | >200 | >200 | [1] |

| LL-37 | 50 - 150 | >100 | General Knowledge |

| Magainin-2 | >100 | >100 | General Knowledge |

| Melittin | 2 - 5 | 1 - 5 | General Knowledge |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

-

A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.

-

The target microorganism is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

An equal volume of the bacterial suspension is added to each well containing the peptide solution.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Assay

This assay assesses the membrane-disrupting activity of the peptides against erythrocytes.

-

Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

-

Serial dilutions of the peptide are prepared in PBS.

-

An equal volume of the hRBC suspension is added to the peptide solutions and incubated at 37°C for 1 hour.

-

The samples are then centrifuged to pellet the intact RBCs.

-

The absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

-

Controls for 0% hemolysis (PBS) and 100% hemolysis (0.1% Triton X-100) are included. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - AbsPBS) / (AbsTriton X-100 - AbsPBS)] x 100

Cytotoxicity Assay

The cytotoxicity of the peptides against mammalian cells is often evaluated using the MTT or CCK-8 assay.

-

Human oral epithelial cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The culture medium is replaced with fresh medium containing various concentrations of the peptide, and the cells are incubated for another 24 hours.

-

The peptide-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

-

After incubation for 2-4 hours, the resulting formazan crystals (in the case of MTT) are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of untreated control cells.

Experimental Workflow

Caption: Experimental workflow for comparing antimicrobial peptides.

Conclusion

This compound exhibits potent antimicrobial activity against S. mutans with minimal hemolytic and cytotoxic effects, making it a promising candidate for further development, particularly for oral health applications.[1] In comparison to broad-spectrum peptides like Melittin, which displays high toxicity towards mammalian cells, this compound offers a significantly better safety profile. LL-37 and Magainin-2 also demonstrate a degree of selectivity, but this compound's high HC50 and IC50 values are noteworthy. Further studies directly comparing these peptides under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential.

References

Temporin-GHd vs. Temporin-GHc: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two closely related antimicrobial peptides, Temporin-GHd and Temporin-GHc. Derived from the skin secretions of the frog Hylarana guentheri, these peptides have demonstrated significant antimicrobial properties. This document synthesizes experimental data to highlight their respective potencies and mechanisms of action, offering a valuable resource for researchers in antimicrobial drug discovery and development.

I. Comparative Efficacy Data

The antimicrobial and antibiofilm activities of this compound and Temporin-GHc have been systematically evaluated, particularly against the cariogenic bacterium Streptococcus mutans. The key quantitative findings are summarized below.

Table 1: Antibacterial and Antibiofilm Activity against Streptococcus mutans

| Parameter | Temporin-GHc | This compound | Reference |

| Minimum Inhibitory Concentration (MIC) | Not explicitly stated, but used as a reference for other measures. | Not explicitly stated, but used as a reference for other measures. | [1][2] |

| Minimum Bactericidal Concentration (MBC) | > 50 μM | 26 μM | [1] |

| 50% Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 μM | 6.6 μM | [1] |

| 50% Minimum Biofilm Reduction Concentration (MBRC₅₀) | 25 μM | 26 μM | [1] |

Key Observation: While both peptides exhibit comparable activity in inhibiting biofilm formation (MBIC₅₀), this compound demonstrates a significantly more potent bactericidal effect (lower MBC) against planktonic S. mutans compared to Temporin-GHc.[1]

Table 2: Cytotoxicity Profile

| Assay | Cell Type | Temporin-GHc | This compound | Reference |

| Hemolytic Activity | Human Erythrocytes | Low | Low | [2] |

| Cytotoxicity | Human Oral Epithelial Cells | No cytotoxicity observed up to 200 μM | No cytotoxicity observed up to 200 μM | [1][2] |

Key Observation: Both peptides exhibit a favorable safety profile with low hemolytic activity and no significant cytotoxicity against human oral epithelial cells at concentrations well above their effective antimicrobial concentrations.[1][2]

II. Mechanism of Action

Temporin-GHc and this compound share a similar mechanism of action, characteristic of many antimicrobial peptides. Their efficacy is primarily driven by their ability to interact with and disrupt bacterial cell membranes.